

# A Comparative Spectroscopic Analysis of 8-Nitroquinoline and Its Precursors

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## Compound of Interest

Compound Name: 8-Nitroquinoline

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This guide provides a detailed comparative analysis of the spectroscopic properties of **8-nitroquinoline** and its precursors, quinoline and 8-hydroxyquinoline. Understanding the distinct spectral characteristics of these compounds is crucial for their synthesis, identification, and the development of novel therapeutic agents. This document outlines the key differences in their UV-Vis, FT-IR, NMR, and Mass Spectra, supported by experimental data and standardized protocols.

## Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of a nitro group at the 8-position significantly alters the electronic and steric properties of the quinoline ring, influencing its reactivity and potential as a pharmacological agent. **8-Nitroquinoline** serves as a key intermediate in the synthesis of various compounds, including 8-aminoquinoline, a precursor to antimalarial drugs. A thorough spectroscopic characterization is essential for quality control and for elucidating the structure-activity relationships of its derivatives.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for quinoline, 8-hydroxyquinoline, and **8-nitroquinoline**, highlighting the impact of the hydroxyl and nitro substituents on the quinoline core.

Table 1: UV-Vis Spectroscopic Data

Compound	Solvent	$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Reference
Quinoline	Ethanol	204, 226, 276, 300, 313	27000, 35500, 3630, 2820, 2750	[1]
8-Hydroxyquinoline	Methanol	242, 308	-	[2][3]
8-Nitroquinoline	-	333 ( $\pi \rightarrow \pi^*$ )	-	[4]

Table 2: Key FT-IR Absorption Bands (cm<sup>-1</sup>)

Functional Group	Quinoline	8-Hydroxyquinoline	8-Nitroquinoline
O-H Stretch	-	~3180-3386 (broad)[5] [6]	-
Aromatic C-H Stretch	~3050	~3045	-
C=N Stretch (ring)	~1580	~1581	-
C=C Stretch (ring)	~1600-1400	~1600-1400	-
NO <sub>2</sub> Asymmetric Stretch	-	-	~1530
NO <sub>2</sub> Symmetric Stretch	-	-	~1350
C-H Out-of-plane Bend	~840-740	-	-

Table 3: <sup>1</sup>H NMR Chemical Shifts ( $\delta$ , ppm) in CDCl<sub>3</sub>

Proton	Quinoline	8-Hydroxyquinoline	8-Nitroquinoline
H-2	8.90 (dd)	8.78 (dd)	8.95 (dd)
H-3	7.37 (dd)	7.45 (dd)	7.55 (dd)
H-4	8.11 (dd)	8.15 (dd)	8.20 (dd)
H-5	7.75 (ddd)	7.43 (d)	7.80 (d)
H-6	7.52 (ddd)	7.33 (t)	7.65 (t)
H-7	7.65 (d)	7.19 (d)	8.05 (d)
H-8	8.16 (d)	-	-
OH	-	~9.0 (broad s)	-

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 4:  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm) in  $\text{CDCl}_3$

Carbon	Quinoline	8-Hydroxyquinoline	8-Nitroquinoline
C-2	150.3	148.5	152.1
C-3	121.1	121.9	122.5
C-4	136.1	136.4	134.0
C-4a	128.2	128.0	129.0
C-5	129.5	117.8	123.4
C-6	126.5	128.8	130.2
C-7	127.7	110.6	123.1
C-8	129.5	153.8	147.5
C-8a	148.4	139.2	149.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 5: Mass Spectrometry (Electron Ionization) - Key Fragments (m/z)

Compound	Molecular Ion (M <sup>+</sup> )	Key Fragment Ions	Fragmentation Pathway
Quinoline	129	102, 76	Loss of HCN, followed by loss of C <sub>2</sub> H <sub>2</sub> <sup>[7][8]</sup>
8-Hydroxyquinoline	145	117, 89	Loss of CO, followed by loss of HCN
8-Nitroquinoline	174	144, 128, 116	Loss of NO, loss of NO <sub>2</sub> , loss of NO <sub>2</sub> and CO

## Experimental Protocols

Standardized protocols for the spectroscopic analysis of quinoline derivatives are provided below.

### UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound (approximately  $10^{-5}$  M) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.
- Data Analysis: Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) and determine the molar absorptivity ( $\epsilon$ ) using the Beer-Lambert law if the concentration is known.

### Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

- Instrumentation: Use a FT-IR spectrometer.
- Data Acquisition: Acquire the spectrum in the mid-infrared range (4000-400  $\text{cm}^{-1}$ ).
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

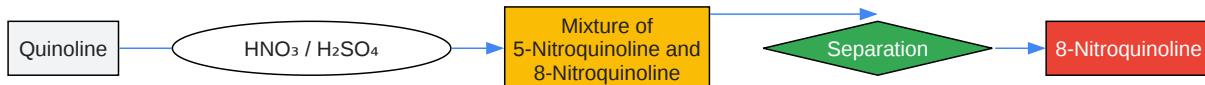
- Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: For  $^1\text{H}$  NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required.
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
- Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable  $m/z$  range.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Synthesis Pathway of 8-Nitroquinoline

The synthesis of **8-nitroquinoline** is typically achieved through the direct nitration of quinoline using a mixture of nitric acid and sulfuric acid.<sup>[9]</sup> This reaction yields a mixture of 5-nitroquinoline and **8-nitroquinoline**.



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